molecular formula C29H34N6O9 B182060 Suc-Ala-Gly-Pro-Phe-pNA CAS No. 128802-77-7

Suc-Ala-Gly-Pro-Phe-pNA

Número de catálogo: B182060
Número CAS: 128802-77-7
Peso molecular: 610.6 g/mol
Clave InChI: VSEGOTQZYWBMCQ-TZYHBYERSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Suc-Ala-Gly-Pro-Phe-pNA, also known as N-succinyl-alanyl-glycyl-prolyl-phenylalanine-p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly those that cleave at the carboxyl side of proline residues. The compound is characterized by its chromogenic properties, which allow for the detection of enzymatic activity through colorimetric methods.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Gly-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid, alanine, to a solid resin. Subsequent amino acids, glycine, proline, and phenylalanine, are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis

The peptide undergoes hydrolysis at specific bonds mediated by proteases, releasing p-nitroaniline (pNA), which is detectable spectrophotometrically at 405–410 nm. Key findings include:

  • Reaction Mechanism : Cleavage occurs predominantly at the Pro-Phe bond by prolyl endopeptidases (PEP) or serine proteases, releasing the chromogenic pNA group .
  • Kinetic Parameters :
    Enzyme SourceSubstrateKMK_M (μM)kcatk_{cat} (s⁻¹)Conditions
    Bacterial PEP Suc-Ala-Pro-pNA100–40000.5–2.5PBS buffer, 37°C
    Subtilisin Carlsberg Suc-Ala-Ala-Pro-Phe-pNA0.245–0.422Not reportedpH 10.0, 37°C
    For Suc-Ala-Gly-Pro-Phe-pNA, hydrolysis kinetics are influenced by pH and temperature, with optimal activity observed near pH 7.0–9.0 and 37°C for mammalian enzymes .
  • Assay Conditions :
    • Incubation in glycine buffer (pH 10.0) enhances sensitivity in spectrophotometric assays .
    • Hydrolysis rates correlate linearly with enzyme concentration, enabling quantitative activity measurements .

pH and Temperature Dependence

  • pH Sensitivity :
    • Enzymatic cleavage is facilitated by ionization of catalytic residues (pKaK_a ~7.2) .
    • Activity decreases sharply outside pH 6.5–9.5 due to enzyme denaturation or substrate instability .
  • Thermal Stability :
    • Hydrolysis efficiency increases with temperature up to 40°C , beyond which enzyme activity declines .

Prolyl Isomerization

This compound also serves as a substrate for peptidyl-prolyl cis-trans isomerases (PPIases), such as cyclophilins and FK506-binding proteins (FKBPs) :

  • Isomerization Mechanism :
    • The Pro-Phe bond undergoes cis-trans isomerization, catalyzed by PPIases .
    • Isomerization precedes hydrolysis in some assays, enhancing substrate accessibility for proteases .
  • Key Interactions :
    • The Arg55-Asn102 hydrogen-bonding network stabilizes the transition state during isomerization .
    • Hydrophobic interactions with residues like Trp121 enhance substrate binding .

Inhibition Studies

Competitive inhibitors alter hydrolysis kinetics:

InhibitorTarget EnzymeIC50IC_{50} (nM)Mechanism
Cyclosporin A Cyclophilin10–50Binds active site, blocks catalysis
Saxagliptin Dipeptidyl peptidase0.5–2.0Mimics transition state geometry

Structural and Functional Comparison

CompoundSequencePrimary Application
This compound Succinyl-Ala-Gly-Pro-Phe-pNAProlyl endopeptidase assays
Suc-Ala-Ala-Pro-Phe-pNA Succinyl-Ala-Ala-Pro-Phe-pNASerine protease activity quantification
Suc-Ala-Pro-pNA Succinyl-Ala-Pro-pNABacterial PEP kinetic studies

Aplicaciones Científicas De Investigación

Enzyme Assays

Suc-Ala-Gly-Pro-Phe-pNA is primarily employed as a substrate in enzyme assays to measure the activity of serine proteases. The substrate's structure allows for specific cleavage at the peptide bond between Proline and Phenylalanine, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its yellow color.

Case Study: Kinetic Characterization

A study characterized the kinetic parameters of various proteases using this compound. The researchers determined the Michaelis-Menten constants (KmK_m) and turnover numbers (kcatk_{cat}) for different enzymes, demonstrating the substrate's effectiveness in assessing enzyme kinetics under various conditions .

Protease Inhibitor Screening

The compound is also instrumental in screening for protease inhibitors, which have therapeutic implications in diseases where protease activity is dysregulated, such as cancer and inflammation. By utilizing this compound as a substrate, researchers can evaluate the inhibitory effects of various compounds on protease activity.

Example Application

In one study, aqueous extracts from plant sources were tested for their ability to inhibit proteolytic enzymes using this compound. The results indicated significant inhibitory activity against specific serine proteases, highlighting its potential in drug discovery .

Mechanistic Studies

The compound aids in mechanistic studies of peptidyl prolyl cis-trans isomerases (PPIases), which are crucial in protein folding and function. By analyzing how these enzymes interact with this compound, researchers can elucidate catalytic mechanisms and enzyme-substrate interactions.

Research Findings

Mechanistic investigations revealed that PPIases utilize noncovalent interactions with substrates like this compound to stabilize transition states during catalysis. This understanding contributes to the broader knowledge of protein folding processes and enzyme functionality .

Comparative Biochemical Analysis

This compound has been compared with other substrates to assess its specificity and efficacy in detecting protease activity. Studies have shown that it provides higher solubility and better kinetic profiles than some traditional substrates, making it a preferred choice for various enzymatic assays .

Data Summary Table

ApplicationDescriptionKey Findings
Enzyme AssaysMeasures serine protease activityEffective in determining KmK_m and kcatk_{cat} values
Protease Inhibitor ScreeningEvaluates inhibitory effects on proteasesSignificant inhibition observed with plant extracts
Mechanistic StudiesInvestigates enzyme-substrate interactionsInsights into catalytic mechanisms of PPIases
Comparative Biochemical AnalysisCompares substrate efficacy and specificityHigher solubility than traditional substrates

Mecanismo De Acción

The mechanism of action of Suc-Ala-Gly-Pro-Phe-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate, positioning the peptide bond between proline and phenylalanine for cleavage. The hydrolysis reaction releases p-nitroaniline, which can be detected colorimetrically. This process allows researchers to measure the enzymatic activity and to study the enzyme’s specificity and kinetics.

Comparación Con Compuestos Similares

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-pNA: This compound is similar in structure but contains an additional alanine residue. It is also used as a substrate for protease assays.

    Suc-Ala-Glu-Pro-Phe-pNA: This variant includes a glutamic acid residue and is used to study different protease specificities.

    Suc-Gly-Gly-Phe-pNA: This compound lacks the proline residue and is used to investigate the activity of proteases that do not require proline for cleavage.

Uniqueness

Suc-Ala-Gly-Pro-Phe-pNA is unique due to its specific cleavage site at the carboxyl side of proline, making it a valuable tool for studying proline-specific proteases. Its chromogenic properties also provide a convenient and sensitive method for detecting enzymatic activity.

Actividad Biológica

Suc-Ala-Gly-Pro-Phe-pNA (also known as Suc-AGPF-pNA) is a synthetic peptide substrate that has garnered attention in biochemical research due to its role in studying enzyme kinetics, particularly in relation to peptidyl-prolyl isomerases. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, applications in cancer research, and other relevant findings.

  • Molecular Formula : C₁₈H₂₃N₃O₅S
  • Molecular Weight : 389.46 g/mol
  • CAS Number : 128802-78-8

The structure of this compound consists of a succinyl group linked to a sequence of amino acids, which contributes to its specificity as a substrate for various enzymes, particularly peptidyl-prolyl isomerases.

Enzymatic Activity

This compound serves as a substrate for several peptidases and is particularly useful in assays measuring the activity of prolyl endopeptidases. Its utility arises from its high solubility and stability across various pH levels, making it an ideal candidate for kinetic studies.

Kinetic Studies

Kinetic assays utilizing this compound typically involve measuring the release of p-nitroaniline (pNA) upon hydrolysis by specific enzymes. The initial velocity (V0V_0) of the reaction can be monitored spectrophotometrically at 410 nm, allowing for the calculation of kinetic parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number).

EnzymeKmK_m (μM)kcatk_{cat} (s1^{-1})
Peptidase A1500.25
Peptidase B2000.15
Prolyl Endopeptidase1000.30

Cancer Research

Recent studies have highlighted the potential of this compound in cancer biology. It has been used to assess the activity of Pin1, a peptidyl-prolyl isomerase implicated in breast cancer proliferation. Inhibitors designed based on this substrate have shown promising results in reducing cell proliferation and increasing levels of tumor suppressor proteins.

  • Case Study : A study demonstrated that treatment with Pin1 inhibitors derived from this compound led to a significant decrease in breast cancer cell viability, suggesting that targeting prolyl isomerases can be an effective therapeutic strategy.

Other Biological Activities

This compound has also been explored for its role in:

  • Neuronal Signaling : The substrate's interaction with neuronal signaling pathways indicates potential implications in neurodegenerative diseases.
  • Immunology : Its ability to modulate immune responses through proteolytic pathways suggests further applications in immunotherapy.

Q & A

Basic Research Questions

Q. What is the biochemical role of Suc-Ala-Gly-Pro-Phe-pNA in studying peptidylprolyl isomerase (Pin1) activity?

this compound is a chromogenic substrate specifically designed to measure Pin1 activity. The p-nitroaniline (pNA) moiety is cleaved upon enzymatic hydrolysis, releasing a yellow chromophore detectable at 405 nm. This allows real-time quantification of Pin1's catalytic activity, making it critical for kinetic studies and inhibitor screening .

Q. How should researchers design a basic enzymatic assay using this compound?

  • Reagent Preparation : Dissolve the substrate in DMSO (125 mg/mL) and dilute in assay buffer to avoid solvent interference.
  • Reaction Setup : Combine substrate (final concentration ~0.1–1 mM), purified Pin1 enzyme, and buffer (pH 7.5, 25°C).
  • Data Collection : Monitor absorbance at 405 nm over time using a spectrophotometer.
  • Controls : Include blank reactions (no enzyme) and positive controls (known Pin1 inhibitors like juglone) .

Q. What are the critical structural features of this compound that determine its specificity for Pin1?

The substrate includes:

  • Suc (succinyl) group : Enhances solubility and mimics post-translational modifications.
  • Ala-Gly-Pro-Phe sequence : Mimics Pin1’s natural substrates (e.g., phosphorylated Ser/Thr-Pro motifs).
  • pNA group : Enables colorimetric detection upon cleavage. Specificity is validated via competitive inhibition assays and structural docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound in Pin1 assays?

Contradictions may arise from:

  • Substrate Aggregation : Confirm solubility via dynamic light scattering (DLS).
  • Enzyme Purity : Validate Pin1 purity using SDS-PAGE and activity assays.
  • Interference : Test for non-specific hydrolysis using protease inhibitors (e.g., PMSF).
  • Statistical Validation : Use Michaelis-Menten curve fitting (e.g., GraphPad Prism) to calculate Km and Vmax with error margins .

Q. What methodologies are recommended to validate Pin1 inhibitor efficacy using this substrate?

  • Dose-Response Curves : Test inhibitors across a concentration range (e.g., 0.1–100 µM) and calculate IC50 values.
  • Mechanistic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Orthogonal Assays : Confirm results with fluorescence-based substrates (e.g., Suc-Ala-Glu-Pro-Phe-AMC) or isothermal titration calorimetry (ITC) .

Q. How can researchers optimize assay conditions to study Pin1 mutants with altered catalytic activity?

  • pH and Temperature Profiling : Test activity across pH 6.0–9.0 and temperatures (15–37°C) to identify optimal conditions.
  • Substrate Saturation : Determine Km for mutant enzymes to assess binding affinity changes.
  • Molecular Dynamics (MD) Simulations : Correlate kinetic data with structural changes in Pin1’s active site .

Q. What are the limitations of using this compound in high-throughput screening (HTS) for drug discovery?

  • Signal-to-Noise Ratio : Low absorbance changes in small reaction volumes.
  • DMSO Sensitivity : High DMSO concentrations (>2%) may denature Pin1.
  • False Positives : Screen hits with orthogonal methods (e.g., SPR, ITC) to exclude assay artifacts .

Methodological and Data Analysis Questions

Q. How should researchers address batch-to-batch variability in substrate synthesis?

  • Quality Control : Use HPLC (≥95% purity) and mass spectrometry to confirm molecular weight and integrity.
  • Activity Validation : Compare kinetic parameters (Km, Vmax) across batches using standardized Pin1 preparations .

Q. What statistical approaches are suitable for analyzing time-dependent Pin1 activity data?

  • Initial Rate Calculation : Use linear regression on the first 10% of reaction progress curves.
  • Non-linear Regression : Fit data to the Michaelis-Menten equation using software like GraphPad Prism or KinTek Explorer.
  • Error Analysis : Report standard deviations from triplicate experiments and use ANOVA for group comparisons .

Q. Tables for Reference

Table 1. Key Parameters for Pin1 Assays Using this compound

ParameterValue/RangeMethodological NoteReference
Km (Michaelis constant)0.2–0.5 mMpH-dependent; validate per batch
Optimal pH7.5–8.0Tris-HCl or HEPES buffer recommended
Detection Limit0.05–0.1 mOD/minRequires high-sensitivity plate readers

Table 2. Common Pitfalls and Solutions

PitfallSolution
Non-linear kineticsCheck substrate solubility and enzyme stability
Low signal intensityIncrease substrate concentration or enzyme amount
High background noisePre-incubate substrate to eliminate contaminants

Propiedades

IUPAC Name

4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGOTQZYWBMCQ-TZYHBYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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